amino-PEG8-t-butyl ester
Overview
Description
Amino-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing an amino group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer, consisting of eight ethylene glycol units, increases solubility in aqueous media. This compound is commonly used to modify biomolecules such as proteins, peptides, or nucleic acids, enhancing their solubility, stability, or enabling their attachment to other molecules .
Mechanism of Action
Target of Action
Amino-PEG8-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which are reactive with the amino group .
Mode of Action
The amino group in the this compound is reactive with its targets, leading to the formation of covalent bonds . The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing for further reactions and modifications.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biochemical context in which it is used. Given its reactivity with various functional groups, it can be used to modify biomolecules such as proteins, peptides, or nucleic acids, potentially altering their properties and functions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions , enabling further reactions. Additionally, the compound’s solubility can be influenced by the nature of the surrounding medium, with increased solubility observed in aqueous environments .
Biochemical Analysis
Biochemical Properties
Amino-PEG8-t-butyl ester plays a significant role in biochemical reactions due to its ability to modify biomolecules such as proteins, peptides, or nucleic acids . The amino group of this compound is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . This allows it to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it is attached to. By modifying these biomolecules, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to modify biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound may be involved in various metabolic pathways, depending on the specific biomolecules it is attached to. It could potentially interact with enzymes or cofactors, and influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This could affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely dependent on the specific biomolecules it is attached to. It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications present on these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG8-t-butyl ester can be synthesized through the esterification of amino-PEG8 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG8-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to deprotect the t-butyl ester group.
Substitution: Reagents such as carboxylic acids, NHS esters, and carbonyl compounds are used in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Amino-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Amino-PEG8-t-butyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Amino-PEG7-acid: Contains one less ethylene glycol unit and lacks the t-butyl ester group.
Amino-PEG9-acid: Contains one more ethylene glycol unit and lacks the t-butyl ester group.
Amine-PEG4-Desthiobiotin: Contains a shorter PEG spacer and a different functional group.
Compared to these compounds, this compound offers a balance of solubility, stability, and reactivity, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVFHNJPJVDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-06-4 | |
Record name | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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